molecular formula C8H8N2OS B174262 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 18593-44-7

5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B174262
CAS RN: 18593-44-7
M. Wt: 180.23 g/mol
InChI Key: QAFMGDDXMIKGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C8H8N2OS . It has a molecular weight of 180.23 .


Synthesis Analysis

The synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates to generate carbodiimides, which are then reacted with alkylamines under mild conditions .


Molecular Structure Analysis

The molecular structure of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was investigated by X-ray diffraction . In crystals, the tautomeric form with a localized N(1)=C(2) bond is realized .


Chemical Reactions Analysis

The chemical reactions involving 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one include aza-Wittig reactions of iminophosphorane with aromatic isocyanates to generate carbodiimides, which are then reacted with alkylamines under mild conditions to give a series of 2-(alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones .


Physical And Chemical Properties Analysis

5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a solid compound . It has a molecular weight of 180.23 .

Scientific Research Applications

Synthesis and Chemical Properties

5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been a subject of interest in the synthesis of various chemical compounds. Researchers have explored its reactions with different aldehydes, ketones, and isocyanates to produce a range of derivatives. Notably, these reactions have led to the formation of compounds like 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives under various conditions including microwave irradiation. This compound has also been used as a starting material for synthesizing novel compounds with potential analgesic, anti-inflammatory, and other activities (Alagarsamy et al., 2007), (Davoodnia et al., 2009).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated through methods such as X-ray diffraction. These studies provide valuable insights into the geometrical parameters and the conjugation effects on the pseudoaromatic pyrimidine system, crucial for understanding the chemical behavior and potential applications of these compounds (Tashkhodzhaev et al., 2001).

Biological Activities

Several derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have shown promising biological activities. Compounds have been synthesized and tested for their analgesic, anti-inflammatory, radioprotective, antitumor, and antimicrobial activities. The findings suggest the potential of these compounds in medical and pharmaceutical research, particularly in the development of new therapeutic agents (Alagarsamy et al., 2007), (Alqasoumi et al., 2009).

Antifungal and Antimicrobial Properties

Compounds synthesized from 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have demonstrated significant antifungal and antimicrobial activities. These findings highlight the potential of these compounds in the development of new antifungal and antimicrobial agents, which could be crucial in addressing various infections and diseases (Hu et al., 2008).

Quantum Chemical Studies

Quantum chemical studies have been conducted to understand the energies, electronic structures, and molecular geometries of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives. These studies are essential for comprehending the reactivity and stability of these compounds and can provide a theoretical foundation for their potential applications in various fields (Mamarakhmonov et al., 2015).

Safety And Hazards

The safety data sheet for 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one indicates that it is harmful if swallowed and may cause skin irritation . It may also cause serious eye irritation and respiratory irritation .

Future Directions

While specific future directions for 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one are not mentioned in the search results, it’s worth noting that thieno[2,3-d]pyrimidine scaffolds have been suggested as models for the development of antimalarial agents .

properties

IUPAC Name

5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFMGDDXMIKGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328030
Record name 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

18593-44-7
Record name 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Citations

For This Compound
61
Citations
V Alagarsamy, S Vijayakumar, VR Solomon - Biomedicine & …, 2007 - Elsevier
A new series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones were synthesised by reacting 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-…
Number of citations: 48 www.sciencedirect.com
M Modica, M Santagati, F Russo, L Parotti… - Journal of medicinal …, 1997 - ACS Publications
A series of 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4(1H)-one and 3-substituted 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4(3H)-one derivatives was …
Number of citations: 85 pubs.acs.org
AT Mavrova, S Dimov, D Yancheva, M Rangelov… - European Journal of …, 2016 - Elsevier
Some derivatives of 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized using ethyl 2-aminothiophene-3-carboxylates as precursors in order to estimate their …
Number of citations: 35 www.sciencedirect.com
A Davoodnia, M Bakavoli, M Soleimany… - Monatshefte für Chemie …, 2009 - Springer
A new route to the synthesis of 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones has been developed through heterocyclization of 2-amino-4,5-dimethylthiophene-3-carboxamide with aromatic …
Number of citations: 19 link.springer.com
YG Hu, AH Zheng, XZ Ruan… - Beilstein Journal of …, 2008 - beilstein-journals.org
The aza-Wittig reactions of iminophosphorane 3 with aromatic isocyanates generated carbodiimides 4, which were reacted with alkylamines under mild conditions to give a series of 2-(…
Number of citations: 6 www.beilstein-journals.org
OY Shyyka, NT Pokhodylo, VA Palchykov… - Chemistry of …, 2020 - Springer
Cage-like amines with norbornane and adamantane frameworks were studied in a versatile, convenient one-pot green synthetic experiment for pyrimidine core annulation via cleavage …
Number of citations: 12 link.springer.com
HM Ashour, OG Shaaban, OH Rizk… - European journal of …, 2013 - Elsevier
A new series of thieno[2′,3′:4,5]pyrimido[1,2-b][1,2,4]triazines and thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines was synthesized. The newly synthesized compounds were evaluated …
Number of citations: 158 www.sciencedirect.com
A Davoodnia, M Rahimizadeh… - … Journal of Main …, 2009 - Wiley Online Library
The reaction of 2‐amino‐4,5‐dimethyl‐ thiophene‐3‐carboxamide with iso(and isothio) cyanates for the synthesis of thieno[2,3‐d]pyrimidines has been investigated. The reactions …
Number of citations: 29 onlinelibrary.wiley.com
NA Santagati, O Prezzavento… - Journal of pharmacy …, 2002 - academic.oup.com
In the search for novel compounds to treat disorders of smooth muscle function, efforts have focused on some 2-substituted thieno[2,3-d]pyrimidin-4-onederivatives that show interesting …
Number of citations: 13 academic.oup.com
NT Pokhodylo, VS Matiychuk, MD Obushak - Tetrahedron, 2008 - Elsevier
4,5-Disubstituted and 4-substituted alkyl 2-amino-thiophene-3-carboxylates react with triethyl orthoformate and sodium azide in acetic acid to yield new 2-(1H-tetrazol-1-yl)-4-R 1 -5-R 2 -…
Number of citations: 55 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.